Otilonium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Colonic Motility and Smooth Muscle Function:

- Mechanism: Otilonium bromide acts as a specific L-type calcium channel antagonist in intestinal and colonic smooth muscle cells. This effectively inhibits calcium influx, leading to muscle relaxation and decreased contractility. [Source: ]

- Applications: Researchers use otilonium bromide to investigate the role of calcium channels in colonic motility patterns and responses to various stimuli. It helps elucidate the mechanisms behind normal and abnormal colonic contractions, including those associated with functional bowel disorders like irritable bowel syndrome (IBS).

Investigating the Pathophysiology of Irritable Bowel Syndrome (IBS):

- Rationale: IBS is characterized by altered GI motility and smooth muscle dysfunction. Studying the effects of otilonium bromide on colonic motility in IBS patients can provide insights into the underlying mechanisms of the condition.

- Research Findings: Studies have shown that otilonium bromide effectively reduces abdominal pain and bloating in IBS patients, suggesting its potential as a therapeutic agent. [Source: ] Further research aims to understand the long-term effects and optimal dosing strategies for IBS management.

Exploring the Effects on Other GI Functions:

- Beyond IBS: Otilonium bromide is also being investigated for its potential role in managing other GI disorders with abnormal motility, such as gastroesophageal reflux disease (GERD) and functional dyspepsia.

- Emerging Applications: Studies are exploring its efficacy in premedication for endoscopic procedures and its potential impact on intestinal absorption and nutrient transport.

Investigating Drug Interactions and Pharmacological Properties:

- Safety and Tolerability: Research on otilonium bromide focuses on its safety profile and potential interactions with other medications commonly used for GI conditions.

- Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of otilonium bromide is crucial for optimizing its therapeutic use and developing new formulations.

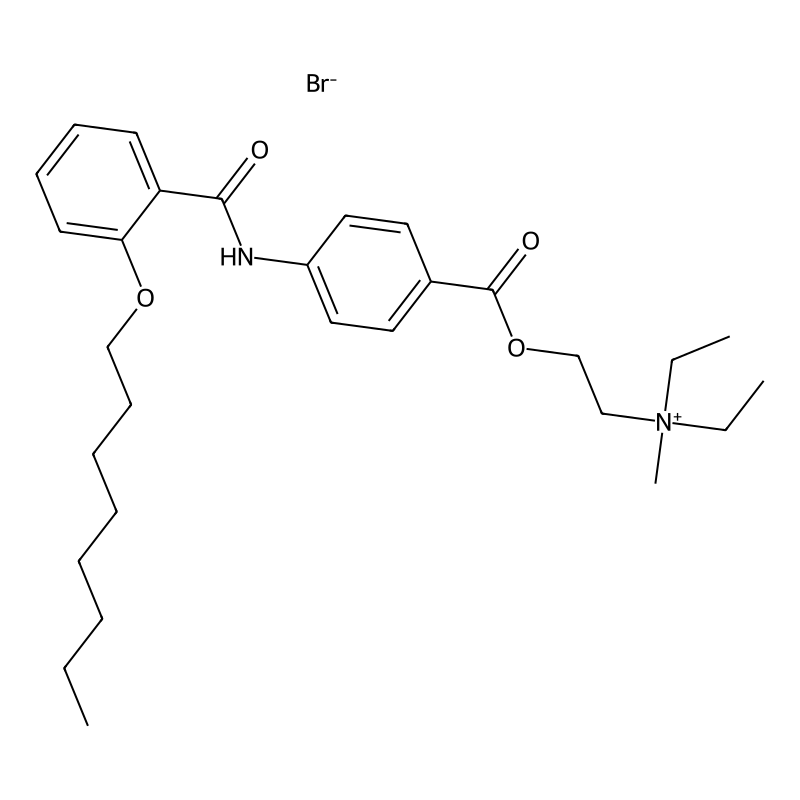

Otilonium bromide is a quaternary ammonium compound primarily recognized for its antispasmodic properties. Its chemical structure is defined as diethylmethyl(2-[4-{2-octyloxybenzamido} benzoyloxy]-ethyl)ammonium bromide, with the molecular formula and a molecular weight of approximately 563.6 g/mol . This compound is marketed under various trade names, including Spasmomen, and is predominantly used to alleviate symptoms associated with irritable bowel syndrome by relaxing the smooth muscles in the gastrointestinal tract .

Otilonium bromide acts as a dual inhibitor:

- Antimuscarinic effect: It competitively binds to muscarinic receptors in the gut, blocking the action of acetylcholine, a neurotransmitter that causes muscle contraction. This relaxation of smooth muscle cells in the intestines alleviates cramping pain [].

- Calcium channel blocker: Otilonium bromide might also interfere with calcium influx into smooth muscle cells, further inhibiting their contractility [].

Otilonium bromide is generally well-tolerated, but side effects like dry mouth, constipation, and blurry vision can occur.

The synthesis of otilonium bromide involves several key reactions:

- Formation of Mixed Acid Anhydride: O-octanoxy benzoic acid reacts with chloroformate in the presence of a base to form a mixed acid anhydride.

- Condensation Reaction: The mixed acid anhydride undergoes condensation with p-aminobenzoic acid, yielding 4-(2-octanoxybenzoylamino)benzoic acid.

- Formation of Intermediate: This intermediate then reacts with diethylaminoethyl chloride to produce N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine.

- Final Bromination: The final step involves reacting this compound with monobromomethane to yield otilonium bromide .

These reactions highlight the complexity involved in synthesizing this compound, emphasizing its unique structural features.

Otilonium bromide exhibits a multifaceted mechanism of action that contributes to its efficacy as a spasmolytic agent. Key aspects include:

- Calcium Channel Blockage: It inhibits calcium influx through L-type calcium channels, which is crucial for muscle contraction in the gastrointestinal tract. This action reduces excessive motility and alleviates abdominal cramps .

- Muscarinic Receptor Interaction: Otilonium bromide acts on muscarinic receptors and tachykinin NK2 receptors, further modulating gastrointestinal motility and visceral pain perception .

- Local Action: The drug is characterized by poor systemic absorption, allowing it to concentrate in the large bowel wall where it exerts its therapeutic effects without significant side effects associated with systemic absorption .

The synthesis methods for otilonium bromide have been detailed in various patents and studies. A notable method includes:

- Starting Materials: Utilizing o-octanoxy benzoic acid and chloroformate as starting materials.

- Sequential Reactions: Following a series of condensation and substitution reactions under controlled conditions to ensure high purity (greater than 99%) of the final product .

- Monitoring Techniques: Employing thin-layer chromatography or high-performance liquid chromatography to track the reaction progress and ensure quality control during synthesis.

These methods underscore the importance of precise chemical handling and reaction monitoring in producing pharmaceutical-grade compounds.

Otilonium bromide is primarily applied in clinical settings for:

- Treatment of Irritable Bowel Syndrome: It effectively alleviates symptoms such as abdominal pain, bloating, and spasms associated with this condition .

- Spasmolytic Therapy: The drug is used to relieve spasmodic pain in various gastrointestinal disorders due to its ability to relax smooth muscle tissue .

- Potential Research Uses: Emerging studies suggest exploring its antimicrobial properties against certain bacterial infections, indicating a broader potential application beyond gastrointestinal disorders .

Research indicates that otilonium bromide interacts with multiple cellular pathways:

- Calcium Channels: It blocks both L-type and T-type calcium channels, which are integral to muscle contraction processes in the gut .

- Neurotransmitter Receptors: The compound also engages with muscarinic receptors and tachykinin receptors, influencing neurotransmission related to gut motility and pain perception .

- Pharmacokinetics: Its pharmacokinetic profile shows minimal systemic absorption, ensuring that most interactions occur locally within the gastrointestinal tract, thus reducing potential systemic side effects .

Several compounds share similarities with otilonium bromide, particularly in their antispasmodic properties or mechanisms of action. Here are some notable examples:

Otilonium bromide stands out due to its dual action as both an antimuscarinic agent and a calcium channel blocker, providing a unique therapeutic profile that effectively targets gastrointestinal motility issues while minimizing systemic side effects.

Low Systemic Absorption and Colonic Wall Accumulation Dynamics

Otilonium bromide demonstrates distinctive pharmacokinetic characteristics that fundamentally define its therapeutic mechanism and safety profile [1] [2]. The quaternary ammonium structure of this compound severely restricts systemic absorption following oral administration, resulting in preferential accumulation within gastrointestinal tissues [3] [4].

Systemic Absorption Parameters

Human pharmacokinetic studies reveal remarkably limited systemic bioavailability for otilonium bromide [3]. Following oral administration of radiolabeled otilonium bromide (10 mg) to healthy male subjects, mean peak plasma concentrations reach only 10.8 ng equivalents per milliliter, achieved approximately 2 hours post-dosing [3]. Plasma radioactivity remains detectable for a maximum of 6 hours after drug administration, with levels consistently remaining well below concentrations required for spasmolytic activity in vitro preparations [3].

The systemic absorption of otilonium bromide in humans represents merely 3% of the administered dose [4] [19]. This extraordinarily low bioavailability stems from the physicochemical properties inherent to the quaternary ammonium structure, which impedes transcellular absorption across intestinal epithelia [4] [19].

Animal studies corroborate these findings, demonstrating absolute oral bioavailability of 1.1% in rats following oral administration [14]. Intravenous pharmacokinetic parameters in bile duct cannulated rats reveal an elimination half-life of 7.9 ± 1.9 hours, clearance of 8.7 ± 3.1 milliliters per minute per kilogram, and volume of distribution of 5.7 ± 1.4 liters per kilogram [14].

| Parameter | Value | Study Population | Dose |

|---|---|---|---|

| Peak plasma concentration (human) | 10.8 ng equivalents/ml | Healthy male subjects (n=5) | 10 mg [14C]-OB |

| Time to peak plasma (human) | 2 hours | Healthy male subjects (n=5) | 10 mg [14C]-OB |

| Plasma detectable duration (human) | Up to 6 hours | Healthy male subjects (n=5) | 10 mg [14C]-OB |

| Systemic absorption percentage (human) | 3% | Healthy volunteers | Variable |

| Absolute bioavailability (rat) | 1.1% | Rats (oral administration) | 20 mg/kg oral |

| Half-life elimination (rat, intravenous) | 7.9 ± 1.9 hours | Bile duct cannulated rats | 1 mg/kg intravenous |

| Volume of distribution (rat, intravenous) | 5.7 ± 1.4 L/kg | Bile duct cannulated rats | 1 mg/kg intravenous |

| Clearance (rat, intravenous) | 8.7 ± 3.1 mL/min/kg | Bile duct cannulated rats | 1 mg/kg intravenous |

Tissue-Specific Distribution and Colonic Wall Accumulation

Autoradiographic studies using radiolabeled otilonium bromide demonstrate marked selectivity for gastrointestinal tissues, particularly the large intestine [5] [7]. Binding studies reveal apparent dissociation constant values significantly lower for colonic tissues compared to upper gastrointestinal segments [3].

The binding affinity of otilonium bromide exhibits profound regional variation throughout the gastrointestinal tract [3]. Upper gastrointestinal tissues including stomach, duodenum, jejunum, and ileum demonstrate apparent dissociation constant values exceeding 1000 nanomolar, indicating weak binding affinity [3]. In contrast, large intestinal tissues display substantially higher binding affinity, with apparent dissociation constant values ranging from 20 to 25 nanomolar for rectum through ascending colon segments [3].

| Gastrointestinal Tissue | Apparent Dissociation Constant (Kd) nM | Relative Binding Affinity |

|---|---|---|

| Stomach | < 1000 | Low (>50-fold lower than colon) |

| Duodenum | < 1000 | Low (>50-fold lower than colon) |

| Jejunum | < 1000 | Low (>50-fold lower than colon) |

| Ileum | < 1000 | Low (>50-fold lower than colon) |

| Ascending colon | 25 ± 1.7 | High |

| Transverse colon | 23 ± 2.5 | High |

| Descending colon | 24 ± 1.9 | High |

| Sigmoid colon | 22 ± 2.4 | High |

| Rectum | 20 ± 1.8 | Highest |

Quantitative tissue distribution studies demonstrate temporal accumulation patterns that correlate with gastrointestinal transit [5] [7]. Following oral administration of radiolabeled otilonium bromide (2 mg/kg) in rats, radioactivity initially concentrates in upper gastrointestinal segments, with jejunum and ileum walls achieving peak concentrations of 5.7 and 11.1 micrograms equivalents per gram respectively at 1.5 hours post-dosing [7]. Stomach wall concentrations reach 3.4 micrograms equivalents per gram at the same time point [7].

The distribution pattern shifts significantly toward lower gastrointestinal segments over time [7]. Peak concentrations in large intestine tissues occur between 4 and 8 hours following oral administration, with sustained elevated levels persisting for 24 hours [7]. Colon and rectum wall concentrations achieve maximum values of 4.0 micrograms equivalents per gram, maintained within therapeutic ranges throughout the observation period [7].

Plasma-to-Tissue Concentration Gradients

The concentration differential between plasma and gastrointestinal tissues represents a critical pharmacokinetic characteristic of otilonium bromide [5] [8]. Plasma concentrations consistently remain 1000-fold lower than corresponding gastrointestinal tract levels [5] [8]. This remarkable concentration gradient ensures therapeutic efficacy within target tissues while minimizing systemic exposure [8].

In human studies, therapeutic concentrations within large bowel smooth muscle tissues approximate 10 micromolar, corresponding to the range demonstrated effective for spasmolytic activity in vitro [15] [20]. These tissue concentrations contrast dramatically with plasma levels, which remain orders of magnitude below therapeutic thresholds [3] [15].

Fecal Excretion Patterns and Minimal Renal Clearance

The elimination profile of otilonium bromide reflects its minimal systemic absorption and preferential gastrointestinal localization [3] [14]. Excretion occurs predominantly through fecal routes, with negligible renal clearance contributing to overall drug elimination [3].

Fecal Excretion Characteristics

Human studies demonstrate that 97.1% of administered otilonium bromide undergoes fecal elimination within 7 days following oral dosing [3]. This extensive fecal excretion pattern confirms the minimal absorption and subsequent systemic circulation of the compound [3]. The unchanged drug represents the predominant component of fecal excretion, indicating limited metabolic transformation within gastrointestinal tissues [3].

Animal studies corroborate human findings, with fecal recovery representing the primary elimination pathway [11] [14]. Rat studies demonstrate similar fecal excretion patterns, with the majority of administered dose recovered unchanged in feces [14].

Renal Clearance Parameters

Urinary excretion of otilonium bromide remains minimal across species [3] [14]. Human studies reveal urinary recovery of only 0.7% of administered dose within 7 days post-dosing [3]. This limited renal clearance reflects the poor systemic absorption and subsequent minimal presentation of drug to renal elimination mechanisms [3].

Intravenous administration studies in bile duct cannulated rats provide additional insight into renal clearance mechanisms [14]. Following intravenous dosing (1 mg/kg), urinary excretion accounts for 3.1 ± 0.7% of administered dose [14]. Biliary excretion contributes 11.6 ± 3.0% of intravenous dose, indicating preferential hepatobiliary over renal elimination pathways for systemically available drug [14].

| Excretion Route | Human Studies | Rat Studies (Intravenous) |

|---|---|---|

| Fecal excretion | 97.1% (7 days) | Primary route |

| Urinary excretion | 0.7% (7 days) | 3.1 ± 0.7% |

| Biliary excretion | Not determined | 11.6 ± 3.0% |

Enterohepatic Circulation

Secondary peak concentrations observed in serum concentration-time profiles following both intravenous and oral administration indicate enterohepatic recirculation of otilonium bromide [14]. The small systemically absorbed fraction (approximately 3%) undergoes rapid elimination from circulation through biliary excretion, contributing to enterohepatic cycling [19] [14].

This enterohepatic recirculation pattern contributes to sustained gastrointestinal tissue exposure while maintaining minimal systemic concentrations [14] [19]. The biliary excretion component facilitates drug return to intestinal lumen, where renewed tissue binding and local activity occur [14].

Temporal Excretion Dynamics

The excretion kinetics of otilonium bromide demonstrate prolonged elimination from gastrointestinal tissues compared to plasma clearance [7]. While plasma radioactivity becomes undetectable within 6 hours following oral administration, persistent radioactive signaling continues at intestinal levels for up to 24 hours [3] [7].

This temporal dissociation between plasma and tissue clearance reflects the binding affinity differential between systemic circulation and gastrointestinal wall components [7]. The sustained tissue residence time correlates with prolonged therapeutic activity within target organs while facilitating eventual fecal elimination [7].

Human studies employing gas chromatographic-mass spectrometry detection demonstrate undetectable plasma concentrations following oral administration of 40 mg otilonium bromide to healthy volunteers [3]. This analytical finding confirms the minimal systemic exposure and predominant local gastrointestinal activity of the compound [3].

Human Cultured Colonic Smooth Muscle Cell Contraction Assays

Human cultured colonic smooth muscle cells are a primary cellular target for Otilonium Bromide. Using calcium-imaging techniques, researchers quantified how the compound modulates intracellular calcium entry and subsequent mechanical responses:

| Stimulus (all experiments performed with nifedipine to isolate non–L-type calcium flux) | Measured endpoint | Half-maximal effective concentration (µM) | Experimental notes | Source |

|---|---|---|---|---|

| Potassium chloride-evoked calcium transient | Peak intracellular calcium reduction | 3.6 | Depolarisation with 60 mmol L⁻¹ potassium chloride | [1] |

| Bay K 8644-evoked calcium transient | Peak intracellular calcium reduction | 4.0 | Direct activation of L-type calcium channels | [1] |

| Carbachol-evoked calcium transient | Peak intracellular calcium reduction | 8.4 | Muscarinic receptor activation; nifedipine present | [1] |

| Carbachol-evoked membrane depolarisation | Complete suppression at 100 µM | 10 mV depolarisation abolished | [1] | |

| Carbachol-induced mechanical contraction | Tension inhibition | 13.0 | Organ-bath contraction recording | [1] |

| Electrical field stimulation: excitatory junction potential | Amplitude inhibition | 8.9 | Non-nitrergic, non-purinergic conditions | [1] |

| Electrical field stimulation: resultant contraction | Tension inhibition | 7.3 | Same preparation as above | [1] |

| Neurokinin A-evoked calcium transient | Peak intracellular calcium reduction | 11.7 | Tachykininergic pathway | [1] |

| Calcium chloride-evoked calcium transient (extracellular source) | Peak intracellular calcium reduction | 17.5 | External calcium perfusion | [1] |

Key findings

- Otilonium Bromide consistently diminishes calcium influx regardless of the stimulus, indicating a direct blockade of both L-type and T-type calcium channels together with inhibition of muscarinic and tachykinin receptors [1].

- Suppression of excitatory junction potentials and mechanically measured contractions confirms that the drug interferes with pre-synaptic acetylcholine release and post-synaptic smooth-muscle excitation [1].

By integrating these actions, Otilonium Bromide produces a robust spasmolytic profile in human colonic tissue, validating its therapeutic rationale for functional bowel disorders.

Rat Colonic Strips as a Model for Electrophysiological Response Analysis

Isolated rat proximal colonic strips provide an ex vivo preparation that retains the intrinsic myenteric circuitry and smooth-muscle syncytium:

| Parameter | Outcome measure | Value (µM unless stated) | Experimental context | Source |

|---|---|---|---|---|

| Spontaneous phasic contractile activity | Half-maximal inhibitory concentration (calculated from logIC₅₀ = −5.31) | 4.9 | Organ bath; tetrodotoxin-insensitive | [2] |

| Inward L-type calcium current (single myocyte, patch clamp) | Half-maximal inhibitory concentration | 0.885 | Voltage step −70 mV → 0 mV | [2] |

| Electrical field stimulation: spike-mediated contraction | Complete abolition at 100 µM | IJPs preserved, spikes lost | [2] | |

| Electrical field stimulation: excitatory junction potential amplitude | Significant depression | 10 µM produced >50% reduction | [3] | |

| Electrical field stimulation: contraction amplitude | Half-maximal inhibitory concentration | 7.3 | Muscle bath paired with microelectrode | [3] |

Electrophysiological insights

- Otilonium Bromide suppresses action-potential-dependent spikes without affecting inhibitory junction potentials, isolating its action to voltage-gated calcium entry driving contractions [2].

- The markedly lower half-maximal inhibitory concentration for calcium current versus mechanical activity (0.885 µM vs 4.9 µM) underscores a primary effect at the ion-channel level that precedes macroscopic relaxation [2].

- Preservation of membrane hyperpolarisations but loss of spike-triggered depolarisations suggests preferential targeting of excitatory pathways, leaving inhibitory nitrergic signalling intact [2].

Structural–functional adaptations observed after extended exposure in rat tissue—such as increased caveolae density and redistributed mitochondria—support a compensatory response to sustained calcium-channel blockade, yet without compromising basal slow-wave generation by interstitial cells of Cajal [3].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

105360-89-2 (Parent)

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

A03 - Drugs for functional gastrointestinal disorders

A03A - Drugs for functional gastrointestinal disorders

A03AB - Synthetic anticholinergics, quaternary ammonium compounds

A03AB06 - Otilonium bromide

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant